methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate
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Overview
Description
Methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate typically involves the reaction of 4-methylphenylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as flow microreactor systems, can enhance the efficiency and sustainability of the synthesis process. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-aminothiazole
- 4-methylthiazole
- Thiazole-4-carboxylic acid
Uniqueness
Methyl (2Z)-{2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methylphenylamino group and an ethanoate moiety makes it particularly versatile for various applications, setting it apart from other thiazole derivatives.
Properties
IUPAC Name |
methyl (2Z)-2-[2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-3-5-9(6-4-8)14-13-15-12(17)10(19-13)7-11(16)18-2/h3-7H,1-2H3,(H,14,15,17)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNDWYXPTHYYEN-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.